molecular formula C21H21NO2S B2790369 1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone CAS No. 690646-54-9

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone

Cat. No. B2790369
CAS RN: 690646-54-9
M. Wt: 351.46
InChI Key: TVQQRGFBSLUXTO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone, also known as DMQD, is a chemical compound that has been widely used in scientific research. DMQD is a member of the quinoline family and is a potent antioxidant and anti-inflammatory agent.

Mechanism of Action

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone exerts its biological effects through multiple mechanisms. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, this compound has been reported to exhibit cardioprotective effects and improve vascular function.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations for laboratory experiments. It is a relatively expensive compound, and its synthesis requires several steps, making it time-consuming.

Future Directions

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has shown promising results in preclinical studies, and there is a need for further research to explore its therapeutic potential. Future studies could focus on the development of novel this compound derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy. Additionally, studies could explore the potential of this compound as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the safety and toxicity of this compound in animal models and human clinical trials.
Conclusion:
In conclusion, this compound is a potent antioxidant and anti-inflammatory agent that has shown promising results in preclinical studies. Its potential therapeutic applications make it a valuable compound for scientific research. This compound can be synthesized through a multi-step process, and its mechanism of action involves multiple pathways. This compound exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to explore its therapeutic potential fully.

Synthesis Methods

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone can be synthesized through a multi-step process, starting with 7-methoxy-4-methylquinoline-2-carboxylic acid and 3,4-dimethylphenylboronic acid. The synthesis involves several steps, including the formation of an intermediate, followed by a coupling reaction and a sulfonamide formation reaction. The final product is purified by column chromatography and characterized by NMR spectroscopy.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been reported to exhibit antimicrobial and antiviral activities.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-13-5-6-16(9-14(13)2)20(23)12-25-21-10-15(3)18-8-7-17(24-4)11-19(18)22-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQRGFBSLUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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